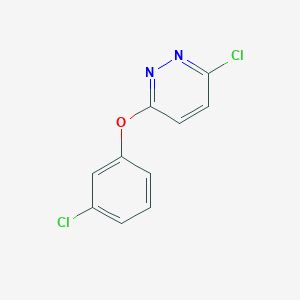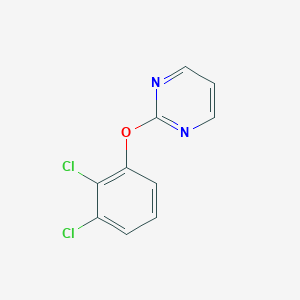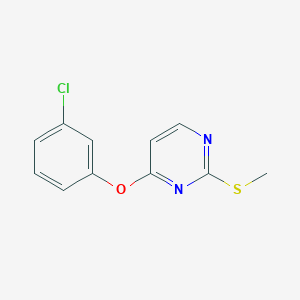
6-Methyl-3-((3-(Trifluormethyl)benzyl)thio)-1,2,4-triazin-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one, commonly known as TFM-2, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. TFM-2 belongs to the class of triazinones and is known for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of TFM-2 is not fully understood. However, it is known to bind with high affinity to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. TFM-2 has been found to modulate the activity of the sigma-1 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
TFM-2 has been found to have various biochemical and physiological effects. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. TFM-2 has also been found to modulate the activity of various ion channels such as calcium channels and potassium channels. TFM-2 has been found to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFM-2 is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the sigma-1 receptor and its downstream signaling pathways. TFM-2 is also relatively easy to synthesize, which makes it readily available for scientific research. One of the limitations of TFM-2 is its potential toxicity. It is important to use TFM-2 in a controlled manner to avoid any potential adverse effects.
Zukünftige Richtungen
There are several future directions for TFM-2 research. One direction is to study the effects of TFM-2 on various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop more potent and selective sigma-1 receptor agonists and antagonists based on the structure of TFM-2. Additionally, further studies are needed to better understand the mechanism of action of TFM-2 and its downstream signaling pathways.
Synthesemethoden
TFM-2 can be synthesized using a simple two-step process. The first step involves the reaction between 3-(trifluoromethyl)benzyl chloride and sodium hydride in the presence of dimethylformamide (DMF). This reaction results in the formation of 3-(trifluoromethyl)benzyl sodium thiolate. The second step involves the reaction between 6-methyl-1,2,4-triazin-5(4H)-one and 3-(trifluoromethyl)benzyl sodium thiolate in the presence of sodium hydride and DMF. This reaction results in the formation of TFM-2.
Wissenschaftliche Forschungsanwendungen
Entwicklung der stationären Phase der Chromatographie
Die Strukturmerkmale dieser Verbindung, insbesondere die Trifluormethylgruppen, können zu ihrer Nützlichkeit als stationäre Phase in der Chromatographie beitragen. Ihr Potenzial, π–π-Wechselwirkungen und dipol-induzierte Dipol-Wechselwirkungen mit Analyten einzugehen, kann genutzt werden, um die Trennungsselektivität für verschiedene Substanzen, einschließlich polarer Mischungen, zu verbessern .
Hochleistungsflüssigkeitschromatographie (HPLC)
Aufgrund ihrer hohen Polarisierbarkeit könnte diese Verbindung verwendet werden, um Polysiloxanketten in HPLC-Systemen zu modifizieren. Diese Modifikation kann zu einer verbesserten Auflösung und thermischen Stabilität führen, wodurch der Anwendungsbereich der HPLC bei der Analyse komplexer Mischungen erweitert wird .
Gaschromatographie (GC)
Die thermische Stabilität der Verbindung und das Potenzial für hohe Säuleneffizienz machen sie zu einem Kandidaten für die Entwicklung neuer gaschromatographischer stationärer Phasen. Diese Phasen können für die selektive Trennung von Mischungen verwendet werden, insbesondere von solchen, die polar sind, bei hohen Temperaturen .
Eigenschaften
IUPAC Name |
6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-7-10(19)16-11(18-17-7)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFATTZGGCBZYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{2-chloro-5-[(2,4-dichlorobenzoyl)sulfanyl]phenyl} 2,4-dichlorobenzenecarbothioate](/img/structure/B427861.png)
![S-[5-({3-nitrobenzoyl}sulfanyl)-1,3,4-thiadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B427863.png)










